1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine

Leukotriene A4 hydrolase LTA4H inhibition Linker SAR

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine (synonyms: pyrrolidino-benzylphenoxyethanamine, PBPE, pyrolidino-BPE) is a synthetic diphenylmethane-derived small molecule (C₁₉H₂₃NO, MW 281.39) belonging to the benzylphenoxy ethanamine class. The compound is characterized by a 4-benzylphenoxy pharmacophore connected via an ethylene linker to a pyrrolidine ring.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
CAS No. 147664-41-3
Cat. No. B129755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine
CAS147664-41-3
Synonymspyrolidino-BPE
pyrrolidino-benzylphenoxyethanamine
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3
InChIInChI=1S/C19H23NO/c1-2-6-17(7-3-1)16-18-8-10-19(11-9-18)21-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-16H2
InChIKeyJQTXWEHBUDESJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine (CAS 147664-41-3): Core Identity and Procurement-Relevant Profile


1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine (synonyms: pyrrolidino-benzylphenoxyethanamine, PBPE, pyrolidino-BPE) is a synthetic diphenylmethane-derived small molecule (C₁₉H₂₃NO, MW 281.39) belonging to the benzylphenoxy ethanamine class [1]. The compound is characterized by a 4-benzylphenoxy pharmacophore connected via an ethylene linker to a pyrrolidine ring . It was first described in the peer-reviewed literature in 1993 as a ligand of the microsomal antiestrogen binding site (AEBS) with antiproliferative activity against endothelial and tumor cells [2]. More recently, it was identified as a moderate-affinity inhibitor of human leukotriene A4 hydrolase (LTA4H; IC₅₀ = 26 nM in recombinant enzyme assay) through fragment-based crystallography screening, and its co-crystal structure with LTA4H has been deposited in the Protein Data Bank (PDB ID: 3FH8, resolution 1.67 Å) [3]. The compound is commercially available as both the free base (CAS 147664-41-3) and the hydrochloride salt (PBPE hydrochloride, CAS 262425-59-2) from multiple specialty chemical suppliers, and serves as a critical tool compound at the intersection of two distinct pharmacological target classes: AEBS-mediated cholesterol metabolism pathways and the LTA4H–LTB4 inflammatory axis [4].

Why 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine Cannot Be Replaced by In-Class Analogs: Structural Determinants of Differential Pharmacology


Although the benzylphenoxy ethanamine scaffold is shared across a family of antiestrogen binding site (AEBS) ligands and LTA4H inhibitors, small structural perturbations produce large quantitative differences in target engagement. The pyrrolidine moiety of 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine is not interchangeable with morpholine, diethylamine, pyridine, or primary amine substituents; each substitution results in a distinct rank order of AEBS affinity (Ki values spanning ~8 to >55 nM) or LTA4H inhibitory potency (IC₅₀ values spanning 26 to 8,700 nM) [1]. Furthermore, the ethylene linker (-CH₂CH₂-) connecting the benzylphenoxy group to the amine is a critical structural parameter: shortening this linker to a methylene bridge (-CH₂-) produces a ~3.3-fold loss in LTA4H inhibitory potency (IC₅₀ 26 vs. 87 nM), while retaining the benzylphenoxy group but replacing pyrrolidine with pyridine results in a >300-fold activity collapse [2]. These steep structure–activity relationships mean that procurement decisions cannot rely on scaffold-level similarity alone—quantitative functional differentiation must be verified against the specific CAS number [3].

Quantitative Differentiation Evidence: 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine vs. Closest Structural Analogs


LTA4H Enzyme Inhibition: Ethylene Linker vs. Methylene Linker (Direct Head-to-Head Comparison)

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine (ethylene linker) inhibits human recombinant LTA4H with an IC₅₀ of 26 nM, as measured by inhibition of LTB4 formation in a recombinant enzyme assay [1]. In the same assay system, the closely related analog (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine—which differs only by replacement of the ethylene linker with a shorter methylene (-CH₂-) bridge—exhibits an IC₅₀ of 87 nM [2]. This represents a 3.3-fold loss of potency attributable solely to a single-carbon linker contraction, establishing the ethylene spacer as a pharmacophoric determinant of LTA4H engagement within the benzylphenoxy pyrrolidine series [3].

Leukotriene A4 hydrolase LTA4H inhibition Linker SAR

LTA4H Amine Substituent SAR: Pyrrolidine vs. Pyridine (Cross-Study Comparable)

The amine substituent on the benzylphenoxy ethane scaffold exerts a dominant effect on LTA4H inhibitory potency. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine (pyrrolidine substituent) inhibits human recombinant LTA4H with an IC₅₀ of 26 nM [1]. When the pyrrolidine ring is replaced by a pyridine ring to give 4-[2-(4-benzylphenoxy)ethyl]pyridine—a compound that retains the identical 4-benzylphenoxy-ethyl scaffold—the IC₅₀ collapses to 8,700 nM in the same recombinant LTA4H hydrolysis assay [2]. This represents an approximately 335-fold loss of inhibitory activity, demonstrating that the saturated, basic pyrrolidine nitrogen is an essential pharmacophoric element for productive LTA4H active-site engagement, whereas the weakly basic, aromatic pyridine nitrogen is functionally incompetent at this target [3].

LTA4H inhibitor Amine substituent SAR Pyrrolidine vs. Pyridine

Antiestrogen Binding Site (AEBS) Affinity: Pyrrolidine (PBPE) vs. Morpholine (MBPE) — Direct Head-to-Head Competition Binding

In a direct competitive binding study using rat liver microsomal AEBS preparations, the pyrrolidine-containing PBPE (1-[2-(4-benzylphenoxy)ethyl]pyrrolidine hydrochloride) exhibited a Ki of 8.79 nM for the antiestrogen binding site, whereas the morpholino analog MBPE—differing only in the replacement of the pyrrolidine ring with a morpholine ring—bound with a Ki of 17.57 nM [1]. This represents a 2.0-fold higher affinity for the pyrrolidine derivative. For broader context, the diethylamino analog DPPE (tesmilifene) binds AEBS with a Ki of approximately 55.6 nM, giving PBPE an ~6.3-fold affinity advantage over the diethylamino-substituted comparator [2]. The rank order of AEBS affinity (PBPE > MBPE > DPPE) correlates with the cytotoxic potency of these compounds against AEBS-positive MCF-7 breast cancer cells, confirming that the pyrrolidine substituent confers the optimal balance of basicity, steric fit, and lipophilicity for AEBS engagement within this chemotype [3].

Antiestrogen binding site AEBS PBPE MBPE Binding affinity

LTA4H Whole Blood Functional Activity: Translational Differentiation from Close Analogs

In a more physiologically relevant human whole blood assay measuring inhibition of calcium ionophore-stimulated LTB4 production, 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine displayed an IC₅₀ of 120 nM [1]. By comparison, the methylene-linked analog (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine exhibited an IC₅₀ of 449 nM in a comparable human whole blood LTB4 assay [2]. This 3.7-fold potency differential in whole blood mirrors the trend observed in the recombinant enzyme assay (3.3-fold), indicating that the ethylene linker advantage is maintained in a cellular context. Notably, the primary amine fragment 2-(4-benzylphenoxy)ethanamine—which is equipotent to or slightly more potent than the target compound in the isolated enzyme assay (IC₅₀ = 9 nM)—lacks reported whole blood activity data, preventing a complete translational comparison for that specific comparator [3]. The clinically evaluated LTA4H inhibitors DG-051 (IC₅₀ = 37 nM in human whole blood) and SC-57461A (IC₅₀ = 49 nM) show higher whole blood potency, consistent with their further medicinal chemistry optimization beyond the fragment-derived scaffold [4].

LTA4H inhibitor Whole blood assay LTB4 production Translational pharmacology

High-Resolution Co-Crystal Structure (PDB 3FH8): Atomic-Level Binding Mode Differentiation

The co-crystal structure of 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine bound to human LTA4H has been solved at 1.67 Å resolution and deposited as PDB entry 3FH8 [1]. This high-resolution structure reveals the precise binding pose of the compound within the LTA4H active site, including coordination geometry with the catalytic zinc ion and key protein–ligand interactions. A parallel co-crystal structure exists for the methylene-linked analog (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine (PDB 3FH5, 1.63 Å resolution), enabling direct structural comparison of how the ethylene-to-methylene linker contraction alters the ligand's position relative to the zinc cofactor and surrounding binding pocket residues [2]. Both structures were generated as part of a fragment-based crystallography screening campaign that ultimately led to the discovery of the clinical candidate DG-051 (Kd = 25 nM), illustrating how the compound's co-crystal structure served as a foundational template for structure-based lead optimization [3]. The availability of an experimentally determined, high-resolution binding mode distinguishes this compound from many research-grade LTA4H inhibitors for which no structural data exist, providing unique value for computational chemistry, docking studies, and rational structure-based design workflows.

X-ray crystallography LTA4H co-crystal structure Fragment-based drug discovery PDB 3FH8

Evidence-Backed Application Scenarios for 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine in Research and Industrial Procurement


Fragment-Based and Structure-Guided LTA4H Inhibitor Optimization Campaigns

Research teams engaged in LTA4H inhibitor discovery can use 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine as a validated fragment-elaboration starting point. The compound's co-crystal structure (PDB 3FH8, 1.67 Å) provides atomic-level binding mode information [1], while the direct comparative data with the methylene-linked analog (IC₅₀ 26 vs. 87 nM in recombinant enzyme assay; 120 vs. 449 nM in human whole blood) establish a clear linker-length SAR vector for structure-based optimization [2]. The >300-fold potency cliff against the pyridine analog further defines essential pharmacophoric requirements, making this compound an information-rich chemical probe for medicinal chemistry programs .

AEBS-Mediated Cholesterol Metabolism and Cancer Cell Differentiation Studies

For laboratories investigating the role of the microsomal antiestrogen binding site (AEBS) in cholesterol metabolism and tumor cell differentiation, 1-[2-(4-benzylphenoxy)ethyl]pyrrolidine (as PBPE hydrochloride) represents the highest-affinity AEBS ligand within the benzylphenoxy ethanamine chemotype (Ki = 8.79 nM) [1]. Its 2-fold affinity advantage over the morpholine analog MBPE (Ki = 17.57 nM) and ~6.3-fold advantage over DPPE/tesmilifene (Ki = 55.6 nM) make it the preferred tool compound for experiments requiring maximal AEBS occupancy at minimal concentrations, such as differentiation induction assays in MCF-7 breast adenocarcinoma cells where AEBS-dependent G0-G1 cell cycle arrest and lipid accumulation have been quantitatively demonstrated [2].

Dual-Target Pharmacological Profiling: LTA4H–AEBS Cross-Target Selectivity Assessment

This compound uniquely enables cross-target selectivity profiling between the LTA4H–LTB4 inflammatory pathway and the AEBS–cholesterol metabolism axis. With quantified inhibitory activity at both targets (LTA4H IC₅₀ = 26 nM; AEBS Ki = 8.79 nM), researchers can use a single chemical entity to probe potential mechanistic intersections between leukotriene-mediated inflammation and AEBS-regulated cholesterol homeostasis [1]. The compound's well-characterized activity at both targets—supported by peer-reviewed literature spanning two decades (1993–2010)—provides a robust foundation for systems pharmacology studies examining polypharmacology within the benzylphenoxy ethanamine scaffold [2].

Chemical Probe Validation and Assay Development for LTA4H Screening Cascades

Procurement teams building LTA4H screening cascades can deploy this compound as a reference inhibitor for assay validation and quality control. Its moderate recombinant enzyme potency (IC₅₀ = 26 nM) and characterized whole blood activity (IC₅₀ = 120 nM) provide a well-defined benchmark between fragment-like hits (e.g., 2-(4-benzylphenoxy)ethanamine, IC₅₀ = 9 nM) and fully optimized clinical candidates (e.g., DG-051, Kd = 25 nM; SC-57461A, IC₅₀ = 2.5 nM) [1]. The availability of a high-resolution co-crystal structure further supports its use as a positive control in biophysical assays (e.g., thermal shift, SPR) and computational docking validation protocols [2].

Quote Request

Request a Quote for 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.